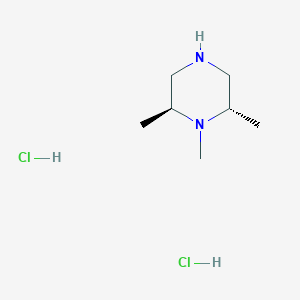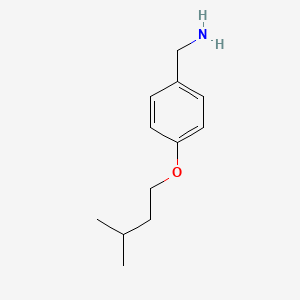
4-(3-Methyl-butoxy)-benzylamine
Übersicht
Beschreibung
4-(3-Methyl-butoxy)-benzylamine (4-MBB) is an aliphatic amine that is commonly used in synthetic organic chemistry. It is a colorless, volatile liquid with a boiling point of 131 °C and a melting point of -35 °C. 4-MBB is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution, condensation, and oxidation. It is also used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Human Histamine H3 Receptor Antagonists
One significant area of research involves the synthesis of 4-(aminoalkoxy)benzylamines, which includes compounds structurally similar to 4-(3-Methyl-butoxy)-benzylamine, for their activity at the human histamine H3 receptor. These compounds have demonstrated promising in vitro activity, with some exhibiting subnanomolar binding affinities. This research underscores the potential of these compounds in developing treatments targeting the human histamine H3 receptor, which could have implications for addressing conditions related to neurotransmitter regulation in the brain (Apodaca et al., 2003).
Synthesis of Cyclic Beta-Amino Alcohol Derivatives
Another application involves the Ir-catalyzed allylic amination and subsequent ring-closing metathesis to synthesize cyclic beta-amino alcohol derivatives. These compounds are synthesized using reactions involving benzylamine, a compound structurally related to 4-(3-Methyl-butoxy)-benzylamine, showcasing its versatility in organic synthesis and potential for creating complex molecular architectures. This method has paved the way for the efficient synthesis of various cyclic beta-amino alcohol derivatives, highlighting its significance in medicinal chemistry and drug development (Lee et al., 2007).
Selective N-Debenzylation in Organic Synthesis
Research on the selective N-debenzylation of benzylamino derivatives of 1, 6-anhydro-beta-D-hexopyranoses demonstrates the chemical utility of benzylamine derivatives in the selective cleavage of N-benzyl groups. This process is crucial for the synthesis of various organic molecules, showcasing the compound's role in facilitating selective transformations in organic synthesis, which is essential for developing pharmaceuticals and complex organic materials (Kroutil, Trnka, & Černý, 2000).
Photocatalytic Electron-Transfer Oxidation
In photocatalytic applications, benzylamine derivatives participate in electron-transfer oxidation reactions with molecular oxygen, leading to the formation of radical cations and superoxide ions. This process is instrumental in studying the oxidative mechanisms and developing new photocatalytic materials and reactions for environmental and synthetic applications (Ohkubo, Nanjo, & Fukuzumi, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCKGMOSXBVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-butoxy)-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




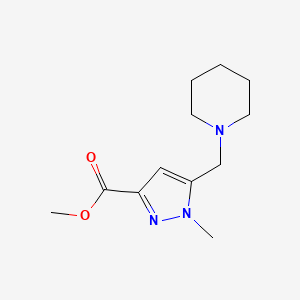
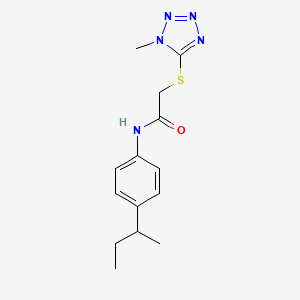
![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)

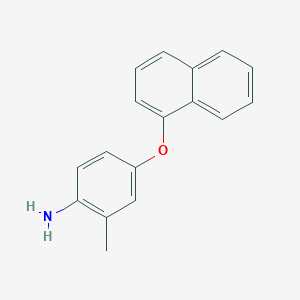
![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
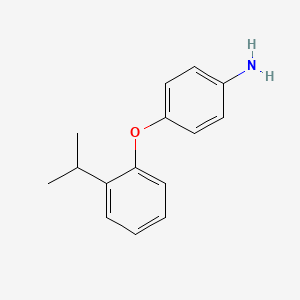
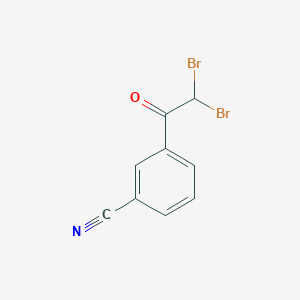
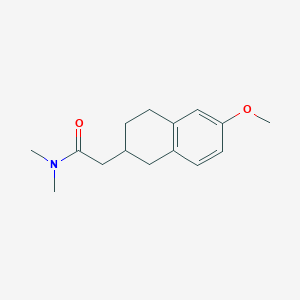
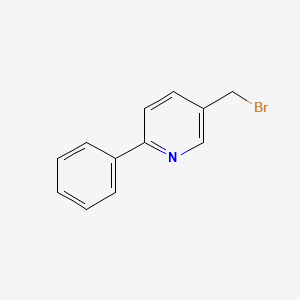
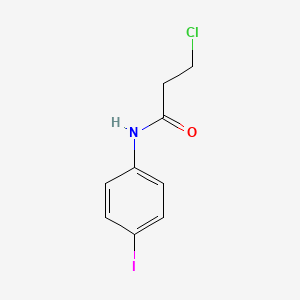
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)
